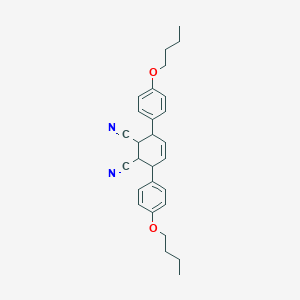
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile is an organic compound with a complex structure It is characterized by the presence of two butoxyphenyl groups attached to a cyclohexene ring, which also contains two nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes a cyclization reaction to form the cyclohexene ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Similar in structure but contains epoxy groups instead of butoxyphenyl groups.
3,6-Diphenyl-cyclohex-4-ene-1,2-dicarboxylic acid: Similar cyclohexene core but with carboxylic acid groups instead of nitriles.
Uniqueness
3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile is unique due to the presence of butoxyphenyl groups, which can influence its solubility, reactivity, and potential applications. The combination of nitrile groups and the cyclohexene ring also provides distinct chemical properties that differentiate it from similar compounds.
特性
CAS番号 |
88173-33-5 |
|---|---|
分子式 |
C28H32N2O2 |
分子量 |
428.6 g/mol |
IUPAC名 |
3,6-bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H32N2O2/c1-3-5-17-31-23-11-7-21(8-12-23)25-15-16-26(28(20-30)27(25)19-29)22-9-13-24(14-10-22)32-18-6-4-2/h7-16,25-28H,3-6,17-18H2,1-2H3 |
InChIキー |
QKLHVENVSYUZRM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2C=CC(C(C2C#N)C#N)C3=CC=C(C=C3)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)



![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
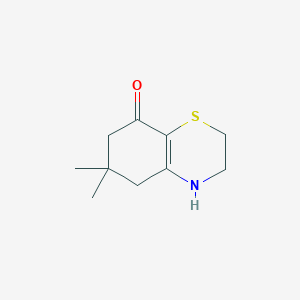
![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
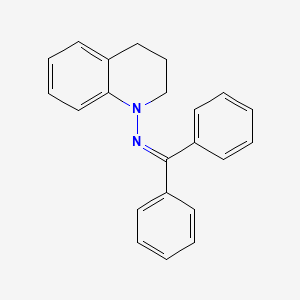
![4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B14387979.png)
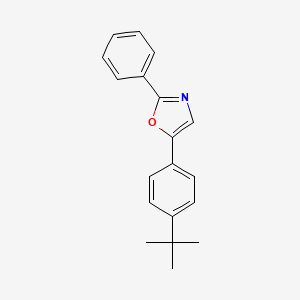
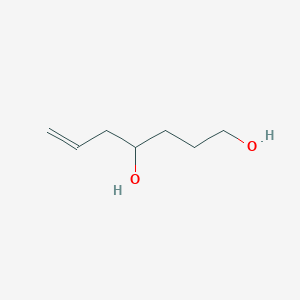
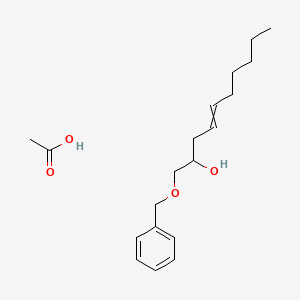
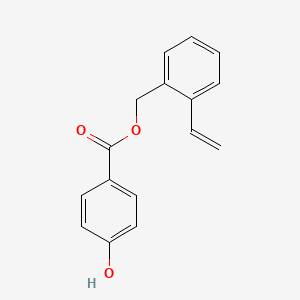
methanone](/img/structure/B14388023.png)
